1-Methyl-2-indolinone serves as a precursor for the synthesis of various other molecules with potential therapeutic applications. These molecules can be further modified to target specific biological processes or diseases. For instance, research has explored its use in developing anticancer agents, antimalarial agents, and anti-HIV drugs [Source: Sigma-Aldrich product page for 1-Methyl-2-oxindole, ].
Studies have explored the biological effects of 1-Methyl-2-indolinone itself. Research suggests it may have antioxidant and anti-inflammatory properties, although further investigation is needed to understand its potential therapeutic applications [Source 1, Source 2].
1-Methyl-2-indolinone is a nitrogen-containing heterocyclic compound with the molecular formula . It features an indole structure, which is a bicyclic compound composed of a benzene ring fused to a pyrrole ring. The methyl group is located at the nitrogen atom of the indole, contributing to its unique properties and reactivity. This compound is significant in various fields, including organic synthesis and medicinal chemistry, due to its versatile reactivity and biological activities.
1-Methyl-2-indolinone exhibits a range of biological activities:
The synthesis of 1-methyl-2-indolinone can be achieved through several methods:
1-Methyl-2-indolinone has various applications:
Interaction studies involving 1-methyl-2-indolinone focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 1-methyl-2-indolinone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-Indolinone | Indole derivative | Lacks methyl group on nitrogen; used in similar reactions. |
1-Methylindole | Indole derivative | Methyl group on carbon instead; different reactivity. |
2-Oxindole | Oxindole derivative | Contains a carbonyl at position 2; distinct biological activities. |
1-Methyl-3-indole | Indole derivative | Methyl group at position 3; different pharmacological properties. |
These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences. The presence of the methyl group at the nitrogen atom in 1-methyl-2-indolinone contributes to its unique properties compared to its analogs.
The indolinone core was first identified in natural alkaloids such as rhynchophylline and mitraphylline, isolated from Uncaria tomentosa (cat’s claw plant) in the early 20th century. However, synthetic derivatives like 1-methyl-2-indolinone gained prominence in the 1980s with advancements in heterocyclic chemistry. Early synthetic routes focused on N-alkylation of oxindole, but modern methods now employ catalytic C–H activation and cross-coupling reactions.
Knoevenagel condensation remains a cornerstone for synthesizing 1-methyl-2-indolinone derivatives. The reaction typically involves activating methylene groups adjacent to electron-withdrawing moieties, enabling nucleophilic attack on carbonyl substrates. Two primary methodologies dominate:
Piperidine-Mediated Condensation
In methanol, 1-methyl-2-indolinone reacts with dicarbaldehydes (e.g., 2 or 3) using piperidine as a base, yielding bis-indolinones like 4a–g and 5b–f after 3–8 hours of reflux [1]. For challenging substrates, alternative conditions improve yields:
Ti(OⁱPr)₄-Pyridine System
Titanium isopropoxide and pyridine in tetrahydrofuran (THF) facilitate condensation between 1-methyl-2-indolinone and acetophenones, producing 3-methyleneoxindoles (e.g., 5a–e) with Z-selectivity (Z:E = 5:1) [3]. Steric and electronic effects dictate stereoselectivity, as evidenced by upfield ^1H NMR shifts (6.84 ppm for Z-isomers vs. 6.14 ppm for E-isomers) [3].
Table 1: Comparative Knoevenagel Conditions
Catalyst System | Solvent | Temperature | Yield (%) | Product |
---|---|---|---|---|
Piperidine | Methanol | Reflux | 70–85 | Bis-indolinones [1] |
Ti(OⁱPr)₄/Pyridine | THF | Room temp | 89–93 | 3-Methyleneoxindoles [3] |
Current literature on 1-methyl-2-indolinone lacks explicit examples of photocatalytic hydroxylation. However, analogous oxindole hydroxylation strategies suggest potential pathways. For instance, α-tosyloxyacetophenone-mediated oxidation under aerobic conditions forms 3-hydroxyoxindoles via hydroperoxide intermediates [4]. Future studies could explore visible-light-driven protocols using Ru or Ir photocatalysts to achieve C–H hydroxylation at the indolinone core.
N-Alkylation of 1-methyl-2-indolinone requires precise control to avoid competing C3-alkylation. Butyllithium-mediated deprotonation followed by alkyl halide treatment achieves regioselective N-functionalization:
Alkyl halide reactivity follows the order RI > RBr > RCl, with iodides favoring N-alkylation and bromides enhancing C3-selectivity [4].
Table 2: N-Alkylation Optimization
Substrate | Alkylating Agent | Equiv. | Base | Yield (%) | Product |
---|---|---|---|---|---|
8b | MeI | 1.2 | BuLi | 71 | 9c [4] |
8f | BnBr | 1.2 | BuLi | 63 | 9k [4] |
Multicomponent reactions streamline access to complex indolinone architectures. A Knoevenagel/allylic oxidation/Wittig cascade converts 1-methyl-2-indolinone into (E)-3-(1,3-diarylallylidene)oxindoles:
This approach circumvents palladium catalysts, enabling incorporation of iodoaryl groups previously incompatible with cross-coupling [3].
Stereoselective synthesis of 1-methyl-2-indolinone derivatives remains underexplored. Limited examples include Z-selective Knoevenagel condensations via chelation control [3]. Asymmetric organocatalysis (e.g., cinchona alkaloids) or transition-metal catalysis (e.g., Rh-catalyzed hydrogenation) could potentially access enantioenriched indolinones, though no studies in the provided literature demonstrate this.
The N-substitution pattern in 1-methyl-2-indolinone derivatives represents a critical structural determinant that significantly influences biological activity and kinase selectivity. Research has demonstrated that the nature of the N-substituent profoundly affects both the pharmacokinetic properties and the target specificity of these compounds [1] [2].
The fundamental N-methyl substitution in 1-methyl-2-indolinone provides a baseline for comparing other N-substitution patterns. Studies have shown that N-methyl derivatives maintain potent activity against cyclin-dependent kinases with half-maximal inhibitory concentration values ranging from 2.04 to 2.7 micromolar [2]. This substitution pattern offers an optimal balance between molecular size and electronic properties, allowing effective binding to the adenosine triphosphate binding pocket of kinases while maintaining adequate pharmacokinetic properties.
N-benzyl substitution has emerged as particularly promising, with compounds showing enhanced activity compared to their N-methyl counterparts. Benzylidene-indolinone derivatives with N-benzyl substitution exhibit half-maximal inhibitory concentration values as low as 0.91 micromolar against certain kinase targets [1] [2]. The benzyl group provides additional hydrophobic interactions within the kinase binding site, contributing to improved binding affinity and selectivity. Substitution of the indolinone nitrogen with bulky substituents such as benzyl or substituted benzyl groups versus an N-methyl group appeared to improve both alpha-synuclein affinity and selectivity versus amyloid-beta and tau fibrils [1].
N-phenyl substitution generally results in reduced activity compared to N-methyl and N-benzyl derivatives, with half-maximal inhibitory concentration values typically ranging from 5.0 to 10.0 micromolar [3]. This reduction in potency is attributed to unfavorable steric interactions and altered binding geometry within the kinase active site. The planar nature of the phenyl ring may prevent optimal positioning of the indolinone core for effective hydrogen bonding with the kinase hinge region.
The introduction of bulky N-substituents creates significant steric hindrance effects that can either enhance or diminish biological activity depending on the specific kinase target. Crystal structures have revealed that sterically hindered phenol moieties at the N-position can prevent the formation of intramolecular hydrogen bonds, thereby affecting the overall conformation and binding properties of the molecule [4]. In three of four molecules studied, the hydroxyl group of the bulky substituent at the N-1 atom was not involved in hydrogen bonds due to steric hindrances [4].
The electronic properties of substituents on the indolinone scaffold play a fundamental role in determining kinase inhibitory activity. The strategic placement of electron-withdrawing groups and electron-donating groups significantly modulates the binding affinity and selectivity profile of these compounds [5] [6] [7].
Electron-withdrawing groups consistently enhance kinase inhibition potency through multiple mechanisms. Strong electron-withdrawing groups such as nitro and trifluoromethyl substituents provide the most significant enhancement, with activity improvements of up to 120% compared to unsubstituted compounds [5]. These groups stabilize negative charges that develop during the binding process and influence the electronic distribution within the indolinone ring system. The introduction of a strong electron-withdrawing group into the donor-acceptor-pi-acceptor framework effectively induces red shifts in absorption due to the small band gap and low-lying lowest unoccupied molecular orbital of internal acceptor groups [5].
Moderate electron-withdrawing groups, including chloro, bromo, and fluoro substituents, provide substantial but less dramatic enhancements in kinase inhibition. These substituents offer an optimal balance between electronic activation and steric considerations. The C5-bromo substitution has been identified as particularly effective, yielding the highest activity in several compound series with half-maximal inhibitory concentration values as low as 0.91 micromolar [2]. The C5-chloro substitution also demonstrates high activity across multiple kinase targets, with values ranging from 1.15 to 2.88 micromolar [2].
The mechanism by which electron-withdrawing groups enhance activity involves stabilization of partial negative charges that develop on the imine nitrogen during the binding process. This stabilization effect has been confirmed through Hammett plot analysis, which showed positive rho values reflecting the beneficial effect of electron-withdrawing groups on the inversion transition state geometry [6]. The positive rho value and the relatively high linearity of the plots reflect the stabilization effect of electron-withdrawing groups on the partial negative charge on the imine nitrogen [6].
Electron-donating groups generally produce less favorable effects on kinase inhibition, with strong electron-donating groups such as amino and dialkylamino substituents often reducing activity by 20-40% compared to unsubstituted compounds [7]. However, moderate electron-donating groups like methyl and methoxy substituents can provide neutral or slightly positive effects, particularly when positioned to enhance hydrophobic interactions without disrupting critical binding interactions [8].
The nucleophilicity of indole derivatives is significantly affected by activating and deactivating substituents. Relative proton affinities reflect the ortho and para orientation ability of methyl, fluoro, and amino groups, whereas the large deactivating effect of nitro groups is mainly observed at these positions [8]. The methyl group has been shown to have inductive electron-withdrawing character instead of electron-releasing, with its activating ability being due to a small mesomeric electron-releasing character [8].
Hydrophobic interactions represent a crucial component of the binding mechanism between 1-methyl-2-indolinone derivatives and protein kinases. These interactions not only contribute to binding affinity but also play a determining role in kinase selectivity and biological activity [9] [10] [11].
The indolinone scaffold provides multiple opportunities for hydrophobic interactions within the kinase binding site. The bicyclic structure creates an extensive hydrophobic surface area that can engage in favorable van der Waals interactions with hydrophobic residues in the kinase active site. Studies have demonstrated that hydrophobic interactions dominate in the association of protein domains with membranes, with association rate constants being enhanced by increased ionic strength that strengthens hydrophobic interactions [11].
Extended hydrophobic side chains have been shown to improve both potency and selectivity in kinase inhibition. Compounds containing extended side chains at the C-3 position of the indolinone core exhibited high potency and selectivity when tested against platelet-derived growth factor receptor and vascular endothelial growth factor receptor kinases [3]. The compound containing an extended side chain at the C-3 position showed half-maximal inhibitory concentration values in the submicromolar range [3].
The hydrophobic submotif in kinase docking interactions has been extensively studied, revealing that specific hydrophobic residues can determine the specificity of mitogen-activated protein kinase docking interactions [10]. Two hydrophobic residues can determine the specificity of these interactions, with the hydrophobic submotif having the consensus sequence of hydrophobic residue-any residue-hydrophobic residue [10].
Research has demonstrated that the role of hydrophobic interactions in kinase binding is context-dependent. For protein kinase C activation, an inverse relationship between the unsaturation index of phospholipids and the ability to activate protein kinase C was observed, indicating that hydrophobic interactions between the kinase and lipid components are crucial for activation [12]. The effects of hydrophobic interaction on the activation of calcium-stimulated phospholipid-dependent protein kinase showed that the hydrophobic part of the activating phospholipid plays a role in the activation mechanism [12].
The importance of hydrophobic residues in kinase inhibitor interactions has been confirmed through site-directed mutagenesis studies. Evidence for the importance of hydrophobic residues in the interactions between the cyclic adenosine monophosphate-dependent protein kinase catalytic subunit and protein kinase inhibitors showed that mutations of key hydrophobic residues dramatically affected inhibitor binding [13]. The protein kinase inhibitor alpha isoform displayed increased half-maximal inhibitory concentration values of 71-fold, 150-fold, and 1800-fold for different hydrophobic residue mutations [13].
Steric effects and conformational constraints play pivotal roles in determining the binding affinity and selectivity of 1-methyl-2-indolinone derivatives. These effects arise from the spatial arrangement of atoms and influence both the shape and reactivity of the molecules [14] [15] [4].
Steric hindrance can significantly impact the biological activity of indolinone derivatives through multiple mechanisms. The introduction of bulky substituents can prevent optimal binding conformations, reduce accessibility to important functional groups, and modify the electronic properties of the molecule [15]. Steric effects complement electronic effects in dictating the shape and reactivity of molecules, with steric repulsive forces between overlapping electron clouds resulting in structured groupings of molecules [14].
Conformational restriction through cyclization or the introduction of rigid substituents can provide significant benefits in drug design. The optimization of the free energy gained during the association of a ligand with a receptor can be achieved through the relative spatial disposition of functional groups, accomplished by introducing bulkiness, unsaturation, or cyclization [15]. The expected benefits include a rise in receptor selectivity, an increase in potency, progress in pharmacophore identification, and increased metabolic stability [15].
Crystal structure analysis of indolinone derivatives with sterically hindered phenol moieties has revealed the impact of steric constraints on molecular conformation. All structures studied contained a sterically loaded 4-hydroxy-3,5-di-tert-butylbenzyl substituent at the N-1 position of the indole heterocycle [4]. In three of four molecules, the hydroxyl group of the bulky substituent at the N-1 atom was not involved in hydrogen bonds due to steric hindrances [4].
The relationship between conformational restriction and bioavailability has been established through empirical studies. An intriguing correlation between the bioavailability of a compound and the number of its rotatable bonds was found, with rigid compounds generally showing improved bioavailability properties [15]. This correlation suggests that conformational restriction can be a valuable strategy for optimizing drug-like properties.
Steric effects can also be utilized advantageously in molecular junction formation. Low-intensity studies have shown that long alkoxy groups effectively suppress undesired junction formation through steric hindrance, demonstrating how steric effects can be exploited for selectivity [16]. When long alkoxy groups were replaced with hydrogen atoms, different binding patterns were observed, suggesting that steric hindrance can be used to control molecular recognition events [16].
Heterocyclic hybridization represents an advanced approach in the design of 1-methyl-2-indolinone derivatives, offering opportunities to combine the favorable properties of multiple heterocyclic systems while potentially overcoming limitations of individual scaffolds [17] [18] [19].
The concept of heterocyclic hybridization involves the strategic connection of the indolinone core with other heterocyclic systems to create hybrid molecules with enhanced or novel biological activities. This approach has been successfully applied in the development of quinazoline-2-indolinone hybrid compounds, which have shown promising antiproliferative activity and inhibitory activity against phosphatidylinositol 3-kinase alpha [17].
Novel quinazoline-2-indolinone derivatives constructed through a hybridization approach have demonstrated superior antitumor properties compared to conventional 4-aniline quinazoline derivatives. The promising findings were achieved by the innovative introduction of alpha, beta-unsaturated ketone structures into the hybrid compounds, with the simultaneous presence of alpha, beta-unsaturated ketone structures and electron-donating substituents being a pivotal component impacting antitumor activity [17].
Triazole-tethered indolinone hybrids represent another successful example of heterocyclic hybridization. Novel indolinone-triazole hybrids have been designed and synthesized as anti-hepatocellular and anti-pancreatic cancer agents with vascular endothelial growth factor receptor-2 inhibitory activity [18]. The acylhydrazone linkage between the indolinone core and triazole ring provides an optimal geometric arrangement for kinase binding while maintaining synthetic accessibility.
The development of multicomponent reactions for the construction of indole-fused heterocycles has opened new avenues for heterocyclic hybridization. A unique multicomponent reaction for modular assembly of indole-fused seven-membered heterocycles has been developed, allowing rapid construction of oxadiazepines and thiadiazepines with promising anticancer activity [19]. This approach provides a powerful strategy for indole functionalization and offers a valuable tool for the construction of seven-membered heterocycles [19].
The biological evaluation of heterocyclic hybrid compounds has revealed distinct structure-activity relationships compared to their parent compounds. Coumarinyl-indolinone hybrid compounds combining 4-hydroxycoumarin and pyrazolyl indolinone motifs have shown unique selectivity profiles and mechanisms of action [20]. The mechanistic insights derived from these studies provide valuable guidance for the design of next-generation hybrid compounds.
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